molecular formula C7H5ClF2O2S B1411457 3,4-Difluoro-2-methylbenzenesulfonyl chloride CAS No. 1806293-66-2

3,4-Difluoro-2-methylbenzenesulfonyl chloride

Cat. No.: B1411457
CAS No.: 1806293-66-2
M. Wt: 226.63 g/mol
InChI Key: QOODHWMEMMTQBH-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H5ClF2O2S. It is a sulfonyl chloride derivative, characterized by the presence of two fluorine atoms and a methyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-2-methylbenzenesulfonyl chloride typically involves the sulfonylation of 3,4-difluoro-2-methylbenzene. The reaction is carried out using chlorosulfonic acid or sulfuryl chloride as the sulfonylating agents. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production also includes purification steps such as distillation or recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-2-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed from nucleophilic substitution with amines.

    Sulfonic Acids: Resulting from oxidation reactions.

    Reduced Derivatives: Obtained from reduction reactions

Scientific Research Applications

3,4-Difluoro-2-methylbenzenesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-methylbenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles to form sulfonyl derivatives, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-Trifluoromethylbenzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

    3,4-Dichloro-2-methylbenzenesulfonyl chloride: Contains chlorine atoms instead of fluorine atoms.

    3,4-Difluoro-2-methylbenzenesulfonamide: The sulfonyl chloride group is replaced by a sulfonamide group

Uniqueness

3,4-Difluoro-2-methylbenzenesulfonyl chloride is unique due to the presence of both fluorine atoms and a methyl group on the benzene ring, which imparts specific reactivity and properties. This makes it a valuable reagent in various chemical transformations and applications .

Properties

IUPAC Name

3,4-difluoro-2-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O2S/c1-4-6(13(8,11)12)3-2-5(9)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOODHWMEMMTQBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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